molecular formula C18H20N2O3 B368406 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol CAS No. 941540-82-5

2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol

Cat. No. B368406
CAS RN: 941540-82-5
M. Wt: 312.4g/mol
InChI Key: UHHHACITTJCCMB-UHFFFAOYSA-N
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Description

The compound “2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a methoxyphenoxy group, which consists of a phenol group with a methoxy group attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole ring is a planar, aromatic system, which could contribute to the compound’s stability. The methoxyphenoxy group could introduce additional complexity to the molecule’s 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzimidazole ring might participate in electrophilic aromatic substitution reactions, while the methoxy group could be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzimidazole ring might increase its aromaticity and stability, while the methoxy group could affect its polarity and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, benzimidazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer effects .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-14-6-8-15(9-7-14)23-13-11-20-17-5-3-2-4-16(17)19-18(20)10-12-21/h2-9,21H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHHACITTJCCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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